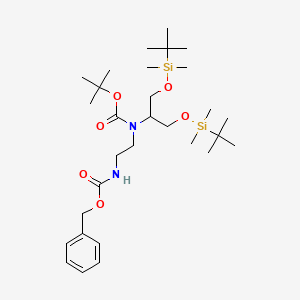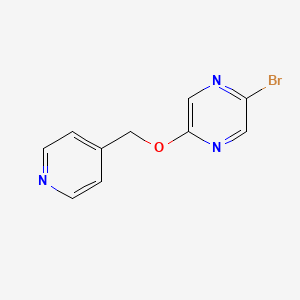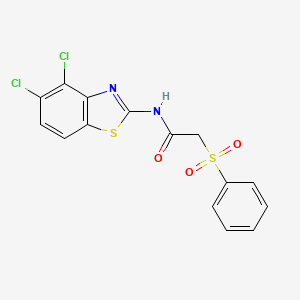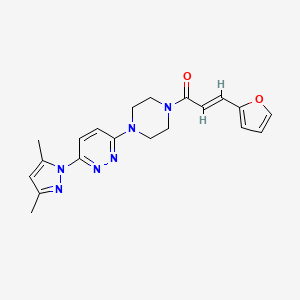![molecular formula C12H12N2 B2921073 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-31-3](/img/structure/B2921073.png)
7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the cyclization of a 3-(2-acetamidoethyl) derivative, which after hydrolysis, yielded a pyrrolo[2,3-b]quinoline .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent FGFR inhibitory activity . For example, compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
7-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives have shown promise as antiproliferative agents, particularly in the context of cancer research. For instance, novel pyrrolo[3,2-f]quinoline derivatives, which include the 7-methyl group, have been synthesized and evaluated for their cell growth inhibitory properties. These compounds exhibit notable antiproliferative activity against a panel of cancer cell lines, especially leukemia cells. The inhibition of cell growth is suggested not to primarily rely on topoisomerase II poisoning, indicating a different mechanism of action for these compounds (Ferlin et al., 2001).
Synthesis and Medicinal Chemistry Applications
The versatility of the pyrrolo[2,3-b]quinoline structure is evident in its application in synthesis and medicinal chemistry. A catalyst-free synthesis approach for pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines showcases the compound's adaptability in organic synthesis. This process is environmentally benign, highlighting the relevance of such derivatives in medicinal chemistry due to its tolerance to air and water as the only byproduct, thus presenting a wide range of potential applications (Wu et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Additionally, pyrrolo[3,2-c]quinoline derivatives, including those with a 7-methyl group, have been synthesized and evaluated as inhibitors of kynurenine-3-hydroxylase, an enzyme in the kynurenine pathway. This pathway is involved in the production of neuroactive compounds, indicating the therapeutic potential of these derivatives in treating diseases related to the central nervous system (Heidempergher et al., 1999).
Antimycobacterial Activity
Research into pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, related to the pyrroloquinoline framework, has shown promising antimycobacterial activity. These compounds have been evaluated in vitro for their effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibition at low concentrations. This finding suggests the potential of pyrroloquinoline derivatives in the development of new antimycobacterial agents (Guillon et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition is achieved by binding to the receptors, which prevents them from activating downstream signaling pathways that regulate cell proliferation and migration .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways are involved in organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Similar compounds have been shown to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting good bioavailability.
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in tumor growth and proliferation . In addition, it can induce apoptosis in cancer cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline has been reported to exhibit potent activities against FGFR1, 2, and 3 . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to fibroblast growth factors, leading to the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Eigenschaften
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-8-2-3-9-7-10-4-5-13-12(10)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLRTXCECCTMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3)C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol](/img/structure/B2920990.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2920991.png)

![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2921002.png)




![3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2921011.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)
